N-2-naphthyl-2-(phenylthio)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-2-yl-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14(22-18-9-3-2-4-10-18)19(21)20-17-12-11-15-7-5-6-8-16(15)13-17/h2-14H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQFWKVGZKSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977277 | |
| Record name | N-(Naphthalen-2-yl)-2-(phenylsulfanyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-29-2 | |
| Record name | N-(Naphthalen-2-yl)-2-(phenylsulfanyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Naphthyl 2 Phenylthio Propanamide
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
A retrosynthetic analysis of N-2-naphthyl-2-(phenylthio)propanamide reveals several logical disconnections. The most apparent disconnection is at the amide bond, separating the molecule into 2-naphthylamine (B18577) and 2-(phenylthio)propanoic acid. This approach simplifies the synthesis into the preparation of these two key precursors followed by their coupling.
Another strategic disconnection can be made at the carbon-sulfur bond of the 2-(phenylthio)propanoic acid moiety. This leads to a precursor like 2-halopropanoic acid and thiophenol. This strategy allows for the introduction of the phenylthio group at a later stage of the synthesis.
A third disconnection point is at the Cα-Cβ bond of the propanamide backbone. While less common, this approach could involve the reaction of a suitable N-naphthyl acetamide (B32628) enolate with a phenylthiomethylating agent.
These disconnections form the basis for designing various synthetic routes to the target molecule.
Development of Novel Synthetic Routes to this compound
The development of synthetic routes for this compound and related structures has been driven by the need for efficiency and milder reaction conditions.
Multi-Step Synthesis Pathways and Optimization
Multi-step syntheses offer a high degree of control over the construction of the target molecule. A common pathway involves the initial synthesis of 2-(phenylthio)propanoic acid, followed by its conversion to an acyl chloride, and finally, amidation with 2-naphthylamine.
Synthesis of 2-(phenylthio)propanoic acid: This intermediate can be prepared by the reaction of a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate) with thiophenol in the presence of a base. Subsequent hydrolysis of the ester yields the desired carboxylic acid. Optimization of this step often involves screening different bases and solvents to maximize the yield and minimize side reactions.
Amide Formation: The coupling of 2-(phenylthio)propanoic acid with 2-naphthylamine is typically achieved by first activating the carboxylic acid. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride. The subsequent reaction with 2-naphthylamine in the presence of a base, such as triethylamine (B128534) or pyridine, affords the final product. Optimization efforts focus on the choice of coupling reagents and reaction conditions to ensure high yields and purity.
Flow chemistry has also emerged as a powerful tool for multi-step synthesis, allowing for the integration of several reaction and purification steps into a continuous process, which can improve yield and purity. syrris.jp
One-Pot Reaction Strategies for Efficient Synthesis
One-pot reactions have gained significant attention as they offer a more streamlined and environmentally friendly approach by reducing the number of workup and purification steps. bohrium.comnih.govijcmas.comarcjournals.org For the synthesis of related amidoalkyl naphthols, three-component reactions involving a naphthol, an aldehyde, and an amide or amine have been successfully developed. bohrium.comnih.govijcmas.comarcjournals.orgbohrium.com
While a direct one-pot synthesis of this compound is not explicitly detailed in the provided search results, the principles of one-pot synthesis can be applied. A hypothetical one-pot strategy could involve the in-situ generation of a reactive intermediate from 2-naphthol, an aldehyde, and a sulfur source, followed by reaction with an amine. Various catalysts, including Lewis acids and Brønsted acids, have been employed to facilitate such multi-component reactions. bohrium.comnih.govbohrium.comresearchgate.net The use of solvent-free conditions or greener solvents is also a key aspect of modern one-pot syntheses. bohrium.comnih.govijcmas.comarcjournals.org
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound
The 2-position of the propanamide moiety in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.
Chiral Auxiliary Approaches in Propanamide Synthesis
Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of propanamide synthesis, a chiral amine can be used to form an amide with a prochiral carboxylic acid. Subsequent reactions, such as alkylation or conjugate addition, can proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. nih.gov The auxiliary can then be removed to yield the desired enantiomerically enriched product.
For instance, (R)- or (S)-α-phenylethylamine is a commonly used chiral auxiliary. nih.gov In a related context, naphthylethylamines have also been investigated as chiral auxiliaries in stereoselective reactions. researchgate.net The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol.
Asymmetric Catalysis in the Formation of this compound
Asymmetric catalysis offers an elegant and efficient method for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
For the synthesis of this compound, asymmetric catalysis could be employed in several ways. For example, the enantioselective addition of thiophenol to a suitable α,β-unsaturated propanamide precursor could be catalyzed by a chiral Lewis acid or organocatalyst.
Furthermore, the asymmetric dearomatization of naphthols using N-heterocyclic carbene (NHC) catalysis has been reported, offering a route to chiral cyclic enones. nih.gov While not directly applicable to the target molecule, this demonstrates the potential of asymmetric catalysis in modifying naphthyl-containing compounds. The oxidative coupling of 2-naphthols and 2-naphthylamines mediated by chiral metal complexes is another powerful tool for creating axially chiral binaphthyl compounds, which are valuable ligands and catalysts in asymmetric synthesis. mdpi.comnih.govnih.gov These catalytic systems, often involving copper or iron, can achieve high enantioselectivities. mdpi.comnih.gov
Diastereoselective Control in the Formation of this compound
The synthesis of this compound involves the formation of a stereocenter at the alpha-carbon of the propanamide moiety. When employing chiral starting materials or catalysts, the control of the stereochemical outcome, or diastereoselectivity, becomes a critical aspect of the synthesis. The primary approach to achieving diastereoselective synthesis of this compound would involve the coupling of a chiral derivative of 2-(phenylthio)propanoic acid with 2-naphthylamine.
One potential strategy for obtaining enantiomerically pure 2-(phenylthio)propanoic acid is through the use of chiral auxiliaries or through kinetic resolution of a racemic mixture. For instance, chiral 2-arylpropionic acids have been synthesized, and similar methodologies could be adapted. nih.gov A study on the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives highlights methods that can yield specific stereoisomers. nih.gov The synthesis of chiral 2-aryl-2-fluoropropanoic acids has been achieved through effective kinetic resolution, a technique that could be applied to the corresponding thio-analogs. mdpi.com
Once the chiral 2-(phenylthio)propanoic acid is obtained, its conversion to an activated form, such as an acyl chloride or an active ester, would precede the reaction with 2-naphthylamine. The conditions of this amidation reaction would be crucial to prevent racemization of the chiral center. The use of mild coupling agents and controlled temperatures is standard practice in such cases to maintain stereochemical integrity.
Alternatively, asymmetric catalysis could be employed. While specific catalysts for the asymmetric synthesis of this compound have not been reported, the broader field of metal-catalyzed carbenoid chemistry offers precedents for creating chiral centers in similar molecules, such as α-diazo amides. whiterose.ac.uk The diastereoselective synthesis of nitropyrrolizidines through 1,3-dipolar cycloadditions also demonstrates the level of stereocontrol achievable in complex molecular scaffolds. researchgate.net
The following table outlines a hypothetical diastereoselective synthesis, detailing the steps and the type of control exerted at each stage.
| Step | Reactants | Reagents/Conditions | Product | Diastereoselective Control |
| 1 | Racemic 2-(phenylthio)propanoic acid | Chiral resolving agent (e.g., a chiral amine) | Diastereomeric salts | Separation of diastereomers by crystallization |
| 2 | Resolved 2-(phenylthio)propanoic acid | Thionyl chloride or oxalyl chloride | Chiral 2-(phenylthio)propanoyl chloride | Preservation of stereochemistry |
| 3 | Chiral 2-(phenylthio)propanoyl chloride, 2-Naphthylamine | Mild base, aprotic solvent | (R)- or (S)-N-2-naphthyl-2-(phenylthio)propanamide | Nucleophilic acyl substitution with retention of configuration |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and utilize safer and more sustainable materials.
Solvent-Free and Atom-Economical Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions are highly desirable. The direct amidation of carboxylic acids and amines can often be achieved under solvent-free conditions, for example, through microwave irradiation. nih.govbohrium.com A study describes a solvent-free procedure for amide formation using various methoxysilanes as coupling agents, which could be applicable to the synthesis of this compound. nih.govorientjchem.orgfigshare.com
Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is another central tenet of green chemistry. Traditional amide synthesis often involves stoichiometric coupling reagents that generate significant waste. researchgate.net Catalytic methods for direct amide bond formation are more atom-economical. organic-chemistry.org For instance, ceric ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions. nih.gov Boric acid has also been employed as a catalyst in solvent-free amide synthesis. nih.gov
The table below compares a traditional synthesis with a potential green, solvent-free alternative.
| Method | Reactants | Conditions | Byproducts | Atom Economy |
| Traditional | 2-(Phenylthio)propanoic acid, Thionyl chloride, 2-Naphthylamine, Triethylamine | Organic solvent (e.g., Dichloromethane) | SO₂, HCl, Triethylammonium chloride | Low |
| Solvent-Free Catalytic | 2-(Phenylthio)propanoic acid, 2-Naphthylamine | Catalyst (e.g., Boric Acid), Heat (Microwave) | Water | High |
Renewable Feedstocks and Catalytic Strategies
The use of renewable feedstocks is a fundamental goal of sustainable chemistry. While the direct synthesis of this compound from renewable sources is not established, the precursors could potentially be derived from biomass.
Naphthalene (B1677914) Moiety: Naphthalene is traditionally derived from fossil fuels. However, research is exploring its production from renewable sources like furanic compounds and olefins/alcohols derived from biomass, using zeolite catalysts. orientjchem.org Isoquinolines, which can be derived from biological sources, can also be converted to naphthalene derivatives. wikipedia.org
Thiophenol Moiety: Thiophenol is typically produced from petroleum-based feedstocks like benzene (B151609). google.comresearchgate.net While direct renewable routes are not common, elemental sulfur, a byproduct of the fossil fuel industry, can be used to synthesize thiophenes from biomass-derived levulinate, suggesting pathways for incorporating sulfur into bio-based molecules. organic-chemistry.org
Propanoic Acid Moiety: Propionic acid and its derivatives can be produced through the fermentation of renewable resources. nih.gov This bio-based propionic acid could serve as a sustainable starting point for the synthesis of the 2-(phenylthio)propanamide backbone.
Catalytic strategies are integral to developing greener synthetic routes. As mentioned, various catalysts can promote direct amide formation, reducing the need for stoichiometric activating agents. researchgate.netorganic-chemistry.org Copper-catalyzed reactions are used for the synthesis of aryl thiols, which could be a key step in forming the phenylthio- group. nih.gov The development of biocatalytic methods for amide bond formation also presents a promising green alternative, often operating in aqueous media under mild conditions. nih.gov
Chemical Reactivity and Mechanistic Investigations of N 2 Naphthyl 2 Phenylthio Propanamide
Reactivity of the Amide Linkage in N-2-naphthyl-2-(phenylthio)propanamide
The amide bond in this compound is a key determinant of its chemical behavior, exhibiting characteristic reactions and conformational properties.
Nucleophilic Acyl Substitution Reactions
The amide linkage is generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. This reduced reactivity is attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond and decreases the electrophilicity of the carbonyl carbon. mdpi.comrsc.orgmdpi.com Consequently, harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases, are typically necessary to induce hydrolysis. evitachem.comsmolecule.com
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄ with heating), the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate and protonation of the nitrogen atom leads to the formation of 2-(phenylthio)propanoic acid and 2-naphthylamine (B18577). smolecule.com
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH with heating), the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the 2-naphthylamide anion, which is a poor leaving group. This step is generally the rate-determining step. Subsequent proton transfer from the initially formed carboxylic acid to the amide anion drives the reaction to completion, yielding the carboxylate salt of 2-(phenylthio)propanoic acid and 2-naphthylamine.
Table 1: Representative Conditions for Amide Hydrolysis
| Reaction | Reagents and Conditions | Products | Reference |
|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl, H₂O, Reflux | 2-(phenylthio)propanoic acid, 2-Naphthylammonium chloride | smolecule.com |
| Base Hydrolysis | 10-40% aq. NaOH, Reflux, then H₃O⁺ workup | 2-(phenylthio)propanoic acid, 2-Naphthylamine |
Conformational Dynamics Influencing Amide Reactivity
The amide bond in this compound can exist as cis and trans conformers due to the restricted rotation around the C-N bond. For most secondary amides, the trans conformation is sterically favored. However, in N-aryl amides, the steric and electronic interactions between the aryl group and the carbonyl group can influence the conformational equilibrium. The bulky naphthyl group and the phenylthio-substituted propanoyl group likely lead to a significant rotational barrier.
Computational studies and NMR spectroscopic analysis of structurally similar N-aryl amides have shown that the nature of the substituents on the nitrogen and the acyl group dictates the rate of interconversion between rotamers. mdpi.com The presence of bulky ortho-substituents on an N-aryl group can lock the conformation, which can have significant implications for the molecule's biological activity and its interaction with enzymes or receptors. The specific conformation of this compound will affect the accessibility of the carbonyl carbon to incoming nucleophiles, thereby influencing its reactivity in nucleophilic acyl substitution reactions.
Reactions Involving the Phenylthio Moiety in this compound
The phenylthio group introduces additional sites of reactivity within the molecule, both on the aromatic ring and at the sulfur atom.
Electrophilic Aromatic Substitution on the Phenyl Ring
The sulfur atom of the phenylthio group is an ortho-, para-directing activator for electrophilic aromatic substitution, albeit a moderate one. The lone pairs on the sulfur atom can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the reaction.
Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to occur primarily at the para position of the phenyl ring due to steric hindrance from the rest of the molecule at the ortho positions.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-2-naphthyl-2-(4-nitrophenylthio)propanamide | |
| Bromination | Br₂, FeBr₃ | N-2-naphthyl-2-(4-bromophenylthio)propanamide | |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-2-naphthyl-2-(4-acetylphenylthio)propanamide |
Sulfur-Centered Reactions and Transformations (excluding oxidation states, e.g., bond formation/cleavage)
The sulfur atom in the phenylthio group is nucleophilic and can react with electrophiles. For instance, it can be alkylated to form a sulfonium (B1226848) salt. The C-S bond can also be cleaved under certain conditions. For example, reductive cleavage using reagents like sodium in liquid ammonia (B1221849) can lead to the formation of thiophenol and N-2-naphthylpropanamide.
Furthermore, the presence of the sulfur atom alpha to the carbonyl group can facilitate the formation of an enolate or related species, which can then undergo further reactions. The sulfur atom can stabilize an adjacent carbanion, making the alpha-proton more acidic than in a simple amide.
Reactivity of the Naphthyl Moiety in this compound
The naphthyl ring system is generally less reactive towards electrophilic aromatic substitution than a simple benzene (B151609) ring. The amide group attached to the 2-position of the naphthalene (B1677914) ring is a deactivating group, further reducing the electron density of the naphthyl system and making electrophilic attack more difficult. Any substitution would be expected to occur at positions that are least deactivated by the amide substituent and are sterically accessible. Based on the directing effects of the amide group and the inherent reactivity of the naphthalene core, electrophilic attack would likely favor the 5- and 8-positions.
Aromatic Ring Functionalization Strategies
The this compound molecule possesses two aromatic rings: the naphthalene ring system and the phenyl ring of the phenylthio group. Both are susceptible to functionalization, primarily through electrophilic aromatic substitution.
The naphthalene ring , being part of an amide functionality, is influenced by the electronic effects of the amide group. The nitrogen atom's lone pair can be delocalized into the naphthalene ring, making it electron-rich and activating it towards electrophilic substitution. The amide group is generally an ortho-, para-directing activator. In the case of the 2-naphthyl system, electrophilic attack is expected to occur at the 1- and 3-positions. However, steric hindrance from the propanamide side chain might favor substitution at the more accessible positions.
The phenyl ring of the phenylthio group is influenced by the sulfur atom. The sulfur atom has lone pairs that can be donated to the ring, acting as an ortho-, para-directing group. However, its ability to activate the ring is modest compared to oxygen or nitrogen. Therefore, functionalization of the phenyl ring would likely require harsher conditions than the naphthalene ring.
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst to introduce halogen atoms.
Friedel-Crafts Alkylation and Acylation: Using alkyl halides or acyl halides with a Lewis acid catalyst to introduce alkyl or acyl groups.
π-System Interactions and Their Influence on Reactivity
The extensive π-systems of the naphthalene and phenyl rings in this compound play a crucial role in its structure and reactivity. These interactions can influence crystal packing, solubility, and the molecule's interaction with other chemical species.
π-π stacking is a significant non-covalent interaction that can occur between the aromatic rings of adjacent molecules. Studies on related molecules, such as the 2-naphthalenethiol (B184263) dimer, have shown that π-stacking is a dominant force in their association, with parallel-displaced or T-shaped arrangements being common. acs.orgnih.gov In the solid state, this compound is expected to exhibit significant π-stacking interactions, influencing its melting point and crystal structure. In solution, these interactions can lead to aggregation at higher concentrations.
Reaction Kinetics and Thermodynamic Parameters for Transformations of this compound
Specific kinetic and thermodynamic data for transformations of this compound are not available. However, general principles can be applied to understand the factors that would govern the rates and equilibria of its potential reactions.
For aromatic ring functionalization , the reaction kinetics would be influenced by the nature of the electrophile, the solvent, and the temperature. The electron-donating nature of the amide group would lower the activation energy for electrophilic attack on the naphthalene ring compared to unsubstituted naphthalene.
In potential rearrangement reactions , the kinetics would be highly dependent on the stability of the transition state. For a Smiles rearrangement, the rate would be influenced by the nucleophilicity of the amide nitrogen and the electrophilicity of the phenyl ring.
Illustrative kinetic data for a related reaction, the copper-catalyzed N-arylation of amides, shows that the reaction is first-order in both the copper(I) amidate and the aryl iodide. nih.gov The apparent rate constant (k_app) for such a reaction can be determined experimentally, and the activation parameters (enthalpy and entropy of activation) can be calculated from the temperature dependence of the rate constant using the Eyring equation.
Table 1: Illustrative Kinetic Data for a Related N-Arylation Reaction This data is for a model copper-catalyzed N-arylation reaction and is provided for illustrative purposes only.
| Temperature (°C) | k_app (M⁻¹s⁻¹) |
|---|---|
| 70 | 0.05 |
| 80 | 0.10 |
| 90 | 0.20 |
Catalytic Transformations Involving this compound as a Substrate or Ligand
The functional groups present in this compound allow it to participate in various catalytic transformations, either as a substrate or as a ligand for a metal catalyst.
As a substrate , the molecule could undergo several catalytic reactions:
C-S Cross-Coupling Reactions: The phenylthio group could be a substrate in palladium- or nickel-catalyzed cross-coupling reactions to form new C-C, C-N, or C-O bonds, effectively replacing the phenylthio group with another functionality.
C-H Activation/Functionalization: The C-H bonds on both the naphthalene and phenyl rings, as well as the aliphatic backbone, could be targets for catalytic C-H activation and subsequent functionalization. nih.govresearchgate.net
Catalytic Amide Bond Formation/Cleavage: While the amide bond is generally stable, catalytic methods exist for its formation and, under certain conditions, its cleavage or transformation. ucl.ac.ukresearchgate.netresearchgate.net
As a ligand , this compound has several potential coordination sites for metal ions, including the amide oxygen, the amide nitrogen (after deprotonation), and the sulfur atom of the thioether. The sulfur atom, in particular, can coordinate to soft metals like palladium, platinum, and copper. The chirality at the α-carbon of the propanamide unit also means that it could potentially be used as a chiral ligand in asymmetric catalysis. The naphthyl and phenyl groups provide steric bulk that could influence the stereochemical outcome of a catalyzed reaction.
Table 2: Potential Catalytic Transformations
| Transformation Type | Potential Role of this compound | Catalyst Example |
|---|---|---|
| Suzuki Coupling | Substrate (if halogenated) | Pd(PPh₃)₄ |
| Buchwald-Hartwig Amination | Substrate (if halogenated) | Pd₂(dba)₃ / Ligand |
| C-H Arylation | Substrate | Pd(OAc)₂ |
Advanced Structural Characterization and Solid State Analysis of N 2 Naphthyl 2 Phenylthio Propanamide
Elucidation of Absolute Configuration via Advanced Diffraction Techniques
The determination of the absolute configuration of a chiral molecule such as N-2-naphthyl-2-(phenylthio)propanamide is crucial for understanding its stereospecific properties. The primary and most definitive method for this is single-crystal X-ray diffraction (SCXRD). By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the absolute structure can be unambiguously determined. The Flack parameter, derived from the diffraction data, serves as a key indicator of the correctness of the assigned enantiomer. A value close to zero for the correct enantiomeric structure and close to one for the inverted structure confirms the assignment.
| Technique | Principle | Key Parameter |
| Single-Crystal X-ray Diffraction (SCXRD) | Anomalous dispersion of X-rays | Flack Parameter |
Solid-State Packing Motifs and Intermolecular Interactions in Crystalline this compound
The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a variety of non-covalent interactions. A detailed analysis of the crystal structure of this compound would provide insights into the forces that stabilize its solid-state form.
Hydrogen Bonding Networks
The propanamide moiety of the molecule contains a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (C=O group). This functionality allows for the formation of hydrogen bonds, which are among the strongest intermolecular interactions. In the solid state, these can lead to the formation of well-defined motifs such as chains, dimers, or more complex networks, significantly influencing the crystal's physical properties.
Aromatic Stacking Interactions (π-π interactions)
The presence of both a naphthyl and a phenyl ring in the structure suggests the high likelihood of π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, can adopt various geometries, including face-to-face and edge-to-face arrangements. The distances and angles between the aromatic rings in the crystal structure would be analyzed to characterize the nature and strength of these interactions.
Conformational Analysis in Solution and Solid State via Advanced Spectroscopic Methods
The flexibility of the propanamide backbone and the rotational freedom around the various single bonds in this compound allow it to adopt different conformations. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying these conformational dynamics.
In solution, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, helping to elucidate the preferred conformation(s). In the solid state, solid-state NMR (ssNMR) can be used to study the conformation of the molecule within the crystal lattice, providing a valuable comparison to the solution-state data and the crystal structure obtained from X-ray diffraction.
Polymorphism and Co-crystallization Studies of this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. Screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) and characterization of the resulting solids using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Co-crystallization involves crystallizing the target molecule with a second, different molecule (a coformer) to create a new crystalline phase with potentially improved properties. Screening for co-crystals would involve techniques such as liquid-assisted grinding, slurry crystallization, and solvent evaporation with a range of potential coformers. The resulting materials would be analyzed to confirm the formation of a new co-crystalline phase.
Vibrational Spectroscopy for Probing Molecular Dynamics and Interactions
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for investigating the molecular structure, bonding, and solid-state interactions of this compound. These techniques probe the quantized vibrational energy states of the molecule, providing a unique spectral "fingerprint" that is highly sensitive to the local chemical environment of its constituent functional groups. Analysis of these spectra offers detailed insights into the molecular architecture and the nature of intermolecular forces, such as hydrogen bonding, which dictate the supramolecular assembly in the crystalline state.
The vibrational spectrum of this compound is complex, with characteristic bands arising from the distinct vibrations of its naphthyl, phenyl, propanamide, and phenylthio moieties. The interpretation of these spectra relies on the assignment of observed absorption bands to specific molecular motions (e.g., stretching, bending, and torsional modes). These assignments are typically supported by established group frequency correlations and computational predictions from methods like Density Functional Theory (DFT).
Detailed Research Findings
Detailed analysis of the FT-IR and Raman spectra allows for the identification of vibrational modes characteristic of the molecule's key structural components. The principal vibrations are associated with the secondary amide linkage, the aromatic systems, and the thioether bond.
Amide Group Vibrations: The secondary amide group gives rise to several characteristic and intense bands. The N-H stretching vibration (ν(N-H)) typically appears as a strong band in the region of 3370-3170 cm⁻¹. spectroscopyonline.com In the solid state, the position and broadness of this band are highly indicative of hydrogen bonding. A shift to lower wavenumbers and band broadening are characteristic consequences of the N-H group's participation in N-H···O=C hydrogen bonds. nih.govias.ac.inelsevierpure.com The Amide I band, primarily attributed to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and is expected between 1680 and 1630 cm⁻¹. spectroscopyonline.comleibniz-fli.de Its position is also sensitive to hydrogen bonding; increased hydrogen bonding weakens the C=O bond, resulting in a shift to lower frequencies. researchgate.net The Amide II band, found between 1570 and 1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations and serves as another diagnostic marker for secondary amides. spectroscopyonline.comleibniz-fli.deresearchgate.net
Aromatic Ring Vibrations: The naphthyl and phenyl rings exhibit a series of characteristic vibrations. The aromatic C-H stretching (ν(C-H)) modes typically appear in the 3100-3000 cm⁻¹ region. niscpr.res.in Multiple bands corresponding to C=C stretching vibrations within the aromatic rings are expected in the 1650-1430 cm⁻¹ range. globalresearchonline.net Out-of-plane C-H bending vibrations (γ(C-H)) are also prominent, typically occurring in the 1000-750 cm⁻¹ region, and their specific positions can provide information about the substitution pattern of the rings. globalresearchonline.net Ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, are also observable, particularly in Raman spectra. nih.govnih.gov
Thioether and Aliphatic Vibrations: The C-S stretching vibration (ν(C-S)) of the thioether linkage is generally weak in the infrared spectrum and is expected to appear in the 700-600 cm⁻¹ region. researchgate.netiosrjournals.org The aliphatic C-H stretching vibrations from the propanamide backbone's methyl and methine groups are anticipated in the 2960-2850 cm⁻¹ range. leibniz-fli.de
A representative table of the expected vibrational frequencies for this compound, based on characteristic group frequencies, is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| ν(N-H) | Secondary Amide | ~3300 |
| ν(C-H) aromatic | Naphthyl & Phenyl Rings | 3100 - 3000 |
| ν(C-H) aliphatic | Propanamide Backbone | 2960 - 2850 |
| Amide I (ν(C=O)) | Secondary Amide | ~1650 |
| ν(C=C) aromatic | Naphthyl & Phenyl Rings | 1600 - 1450 |
| Amide II (δ(N-H) + ν(C-N)) | Secondary Amide | ~1540 |
| δ(C-H) aliphatic | Propanamide Backbone | 1450 - 1375 |
| ν(C-N) | Amide Linkage | ~1250 |
| γ(C-H) aromatic | Naphthyl & Phenyl Rings | 900 - 700 |
| ν(C-S) | Thioether | 700 - 600 |
Note: This table presents plausible, representative values based on known group frequencies. Actual experimental values may vary.
In the solid state, the presence of strong intermolecular N-H···O=C hydrogen bonds is the dominant interaction influencing the molecular dynamics. These interactions restrict the rotational freedom of the amide group and lead to a more ordered, rigid crystal lattice. Vibrational spectroscopy can probe these dynamics by analyzing changes in spectral features (band position, width, and intensity) with temperature. For instance, temperature-dependent studies could reveal subtle conformational changes or phase transitions by monitoring shifts in the lattice modes (typically observed at low frequencies, <200 cm⁻¹, in Raman spectra) or changes in the hydrogen-bonding environment reflected in the amide bands. The collective vibrations of the hydrogen-bonded network can provide insights into the strength and cooperativity of these critical intermolecular interactions.
Theoretical and Computational Investigations of N 2 Naphthyl 2 Phenylthio Propanamide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For N-2-naphthyl-2-(phenylthio)propanamide, theoretical calculations would likely show that the HOMO is predominantly localized on the electron-rich phenylthio and naphthyl groups, which are susceptible to electrophilic attack. Conversely, the LUMO would be expected to be distributed across the amide group and the aromatic rings, indicating potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
Note: The data in this table is illustrative and represents typical values for similar aromatic amide structures.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound is inherently uneven due to the presence of heteroatoms like oxygen, nitrogen, and sulfur. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface.
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the carbonyl oxygen and the sulfur atom, indicating areas with a high electron density that are prone to attracting electrophiles. Regions of positive potential (colored blue) would be anticipated around the amide hydrogen, signifying electron-deficient areas that are susceptible to nucleophilic interaction. This analysis helps in predicting intermolecular interactions and the molecule's reactivity patterns.
Density Functional Theory (DFT) Studies for Reaction Mechanism Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying reaction mechanisms.
Transition State Characterization and Reaction Pathways
By employing DFT calculations, researchers can model the potential energy surface of a reaction involving this compound. This allows for the identification and characterization of transition states—the highest energy points along a reaction coordinate. For instance, in a potential hydrolysis reaction of the amide bond, DFT could elucidate the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown. The vibrational frequencies of these transition states are analyzed to confirm they represent a true saddle point on the potential energy surface.
Activation Energy Barriers and Reaction Energetics
Table 2: Illustrative DFT-Calculated Energies for a Hypothetical Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.0 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from DFT calculations on reaction energetics.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations often focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with a solvent.
For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape by simulating the movements of its atoms over nanoseconds or longer. This can reveal the most stable conformations and the energy barriers between them. Additionally, by including explicit solvent molecules (such as water) in the simulation box, the influence of solvation on the molecule's structure and dynamics can be studied. For example, solvation effects can stabilize certain conformations or influence the accessibility of reactive sites, which has significant implications for its behavior in a biological or chemical system.
Prediction of Spectroscopic Parameters via Computational Methods
The elucidation of the structural and electronic properties of this compound can be significantly enhanced through the use of computational methods to predict its spectroscopic parameters. These theoretical approaches, primarily rooted in quantum chemistry, offer a powerful complement to experimental techniques by providing detailed insights at the molecular level. Density Functional Theory (DFT) is a cornerstone of these computational investigations, enabling the accurate prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The process of predicting spectroscopic parameters for this compound typically begins with geometry optimization of the molecule's three-dimensional structure. nih.gov This is a critical step, as the accuracy of the predicted spectra is highly dependent on the quality of the optimized geometry. Various levels of theory and basis sets can be employed for this purpose, with the choice often representing a compromise between computational cost and desired accuracy.
Once the optimized geometry is obtained, the spectroscopic parameters can be calculated. For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting chemical shifts (δ) for both ¹H and ¹³C nuclei. researchgate.netresearchgate.net These calculations provide theoretical isotropic shielding values that can be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net It is important to note that environmental factors, such as the solvent, can influence chemical shifts. Therefore, implicit solvent models, like the Polarizable Continuum Model (PCM), are often incorporated into the calculations to better mimic experimental conditions. github.io
The following table illustrates a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical chemical shift ranges for similar functional groups and the application of DFT calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.5 - 9.5 | - |
| Naphthyl-H | 7.4 - 8.2 | 110 - 135 |
| Phenyl-H | 7.2 - 7.6 | 125 - 135 |
| CH | 4.0 - 4.5 | 50 - 60 |
| CH₃ | 1.6 - 1.9 | 15 - 25 |
| C=O | - | 170 - 175 |
| Naphthyl-C | - | 120 - 140 |
| Phenyl-C | - | 125 - 140 |
Similarly, computational methods can be employed to predict the infrared (IR) spectrum of this compound. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. researchgate.net This simulated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the amide linkage and the N-H stretching vibration can be predicted with a reasonable degree of accuracy. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net
Exploration of Potential Non Biological Applications of N 2 Naphthyl 2 Phenylthio Propanamide
Exploitation in Advanced Separation Technologies
Similarly, the search yielded no results on the use of N-2-naphthyl-2-(phenylthio)propanamide in advanced separation technologies. This includes applications such as chiral separations, membrane-based separations, or as a stationary phase in chromatography. Without any documented research, it is not possible to detail its performance, efficiency, or the types of separations it might be suited for.
It is possible that research on this specific compound exists but is not publicly indexed, is part of proprietary industrial research, or that the compound has not yet been explored for these applications.
Future Research Directions and Outlook for N 2 Naphthyl 2 Phenylthio Propanamide
Emerging Synthetic Strategies for N-2-naphthyl-2-(phenylthio)propanamide
The synthesis of this compound can be approached through several emerging strategies that promise higher yields, greater efficiency, and improved sustainability. Current methodologies for similar compounds often involve the formation of an amide bond between a carboxylic acid and an amine. evitachem.com
One promising approach is the direct amidation of 2-(phenylthio)propanoic acid with 2-naphthylamine (B18577). This reaction can be facilitated by a variety of modern coupling agents, moving beyond traditional carbodiimides to include phosphonium or uranium-based reagents, which can often be used in lower quantities and provide cleaner reactions.
Another innovative strategy involves a multi-component reaction, where a derivative of 2-naphthylamine, propanoic acid, and a source of the phenylthio group are combined in a single pot. Such one-pot syntheses are highly desirable in chemical manufacturing for their efficiency and reduced waste generation.
Below is a table summarizing potential synthetic routes:
| Reaction Type | Reactants | Potential Catalysts/Reagents | Anticipated Advantages |
|---|---|---|---|
| Direct Amidation | 2-(phenylthio)propanoic acid, 2-naphthylamine | HATU, T3P | High yield, mild reaction conditions |
| Acyl Chloride Route | 2-(phenylthio)propanoyl chloride, 2-naphthylamine | Pyridine, DMAP | Fast reaction rates |
Researchers are also exploring the use of flow chemistry for the synthesis of amide-containing molecules. A continuous flow process for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and product consistency.
Unexplored Reactivity Pathways and Mechanistic Opportunities
The unique combination of a naphthyl group, a thioether linkage, and a propanamide moiety in this compound opens up a variety of unexplored reactivity pathways. The sulfur atom in the phenylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide and sulfone derivatives. These oxidized products may exhibit novel biological activities or material properties.
The naphthyl ring system provides a platform for electrophilic aromatic substitution reactions. Investigating the regioselectivity of such reactions could lead to a range of new functionalized derivatives. Furthermore, the amide bond itself can be subject to hydrolysis under acidic or basic conditions, or potentially be reduced to an amine, offering further avenues for chemical modification.
Mechanistic studies into the formation of this compound could also provide valuable insights. For instance, detailed kinetic analysis of the amidation reaction could help in optimizing reaction conditions. Understanding the role of catalysts in activating the carboxylic acid or facilitating the carbon-sulfur bond formation is another area ripe for investigation.
Integration of this compound into Advanced Functional Materials
The structural features of this compound make it an interesting candidate for incorporation into advanced functional materials. The presence of aromatic rings from both the naphthyl and phenylthio groups suggests potential for applications in organic electronics. These π-rich systems could facilitate charge transport, making the compound or polymers derived from it suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The amide group provides a site for hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. For example, polymers incorporating this moiety could exhibit interesting liquid crystalline phases or form well-defined nanostructures. The thioether linkage could also be used to coordinate with metal nanoparticles, leading to the development of novel hybrid materials with unique catalytic or sensing properties.
Development of Novel Computational Models for this compound
Computational modeling will be a crucial tool in exploring the potential of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such calculations can provide insights into its reactivity and guide the design of new synthetic routes.
Molecular dynamics (MD) simulations could be used to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This could be particularly useful in predicting its behavior in different environments and in designing derivatives with specific binding properties.
The development of quantitative structure-activity relationship (QSAR) models could also be a fruitful area of research. By correlating the structural features of this compound and its derivatives with their observed activities, it may be possible to design new compounds with enhanced properties for specific applications.
Cross-Disciplinary Research Avenues Involving the Chemical Compound
The diverse structural elements of this compound suggest a wide range of potential cross-disciplinary applications. In medicinal chemistry, related compounds containing phenylthio and propanamide moieties have been explored for various therapeutic purposes. evitachem.com This suggests that this compound could be a scaffold for the development of new enzyme inhibitors or receptor modulators. evitachem.com
In the field of agricultural science, some related N-phenylpropanamide derivatives have shown herbicidal or fungicidal activity. evitachem.com Therefore, this compound and its analogues could be investigated as potential new crop protection agents.
The intersection of materials science and biology could also be a promising area. For example, the compound could be incorporated into biocompatible polymers for drug delivery or tissue engineering applications. Its potential fluorescence, arising from the naphthyl group, could also be exploited in the development of new bio-imaging agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
